2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C13H6ClF5O4S and a molecular weight of 388.69 g/mol . This compound is known for its unique structural features, which include a pentafluorophenyl group and a methoxybenzenesulfonate moiety. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Proteomics Research: It is used as a reagent in the modification of proteins and peptides, aiding in the study of protein structure and function.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of fluorinated polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate include:
Pentafluorobenzenesulfonyl chloride: This compound also contains a pentafluorophenyl group and is used in similar nucleophilic substitution reactions.
2,3,4,5,6-Pentafluorothiophenol: Another fluorinated compound used in organic synthesis, particularly in the formation of carbon-sulfur bonds.
2,3,4,5,6-Pentafluorophenylacetic acid: Used in the synthesis of various fluorinated derivatives and has applications in material science.
The uniqueness of this compound lies in its combination of a pentafluorophenyl group with a methoxybenzenesulfonate moiety, which imparts distinct reactivity and applications in research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O4S/c1-22-6-3-2-5(14)4-7(6)24(20,21)23-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASVWBQILVSTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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